Tert-butyl 4-((2-fluorophenethyl)amino)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-((2-fluorophenethyl)amino)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23FN2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((2-fluorophenethyl)amino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-fluorophenethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((2-fluorophenethyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the fluorophenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-((2-fluorophenethyl)amino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-((2-fluorophenethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenethyl group may enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-((2-fluorophenethyl)amino)piperidine-1-carboxylate is unique due to the presence of the fluorophenethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile, making it a valuable compound in research and development .
Properties
Molecular Formula |
C18H27FN2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-(2-fluorophenyl)ethylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-12-9-15(10-13-21)20-11-8-14-6-4-5-7-16(14)19/h4-7,15,20H,8-13H2,1-3H3 |
InChI Key |
JVMDQFXDGHTCTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCCC2=CC=CC=C2F |
Origin of Product |
United States |
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